Hepta-2,4,6-triynenitrile

Description

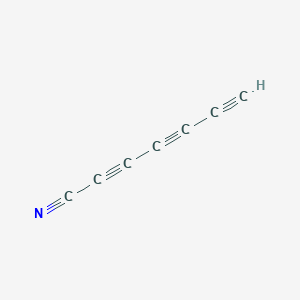

Structure

3D Structure

Properties

CAS No. |

65937-22-6 |

|---|---|

Molecular Formula |

C7HN |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

hepta-2,4,6-triynenitrile |

InChI |

InChI=1S/C7HN/c1-2-3-4-5-6-7-8/h1H |

InChI Key |

XRJCSTPFBZTAPK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC#CC#CC#N |

Origin of Product |

United States |

Spectroscopic Characterization and Analytical Techniques for Hepta 2,4,6 Triynenitrile

Advanced Spectroscopic Methodologies for Molecular Structure Elucidation

Modern spectroscopy offers a powerful suite of tools for the detailed investigation of molecular structures. For novel or complex compounds like Hepta-2,4,6-triynenitrile, these techniques provide fundamental data on geometry, bond lengths, and the energetic landscape of the molecule.

Rotational spectroscopy measures the transitions between quantized rotational energy levels of a molecule in the gas phase. libretexts.org A primary requirement for a molecule to exhibit a rotational spectrum is the possession of a permanent electric dipole moment, a condition met by heteronuclear polyynenitriles. dcu.ietanta.edu.eg

The analysis of the resulting spectrum allows for the determination of the rotational constant (B), a value inversely proportional to the molecule's moment of inertia. uci.edu From the moment of inertia, highly precise values for bond lengths and angles can be derived. tanta.edu.eguci.edu This technique has been instrumental in characterizing various nitriles and dinitriles, providing foundational data for understanding their structure. nih.gov High-level ab initio calculations are often used in conjunction with experimental measurements to support spectral assignments. nih.gov

Table 1: Example of Molecular Constants for a Dinitrile Determined by Rotational Spectroscopy The following table presents data for Glutaronitrile, as a representative example of the precision of rotational spectroscopy for nitrile-containing compounds.

| Parameter | Value |

| Rotational Constant A | 4503.2373 MHz |

| Rotational Constant B | 1050.8415 MHz |

| Rotational Constant C | 927.0197 MHz |

| Dipole Moment (μb) | 3.6 D |

| Source: Adapted from data on the gg-conformer of glutaronitrile. nih.gov |

Microwave spectroscopy is the experimental technique used to observe the rotational spectra of molecules, as the energetic transitions correspond to the microwave region of the electromagnetic spectrum. dcu.ietanta.edu.eg It is a technique of exceptionally high resolution.

One of the most significant applications of microwave spectroscopy is in astrochemistry. The unique and precise frequencies of rotational transitions serve as unambiguous fingerprints for identifying molecules in the interstellar medium (ISM) and circumstellar shells. nih.gov Laboratory-recorded microwave spectra of molecules like this compound are essential for their detection in space via radio astronomy. uci.edunih.gov The rotational spectrum of this compound has been observed, confirming the utility of this method for its characterization and providing the data needed for astronomical searches. uci.edu

Infrared (IR) spectroscopy is a fundamental analytical technique that measures the absorption of infrared radiation, which excites the vibrational modes of a molecule. wikipedia.orgmsu.edu Because different functional groups absorb at characteristic frequencies, an IR spectrum provides a unique "molecular fingerprint." msu.edu

For a polyynenitrile such as this compound, IR spectroscopy is used to confirm the presence of its key structural features. The nitrile (C≡N) and alkyne (C≡C) groups have distinct and identifiable absorption bands. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions corresponding to bending vibrations and other skeletal motions that are characteristic of the molecule as a whole. msu.edu

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Nitrile | C≡N | Stretch | 2260 - 2220 |

| Alkyne | C≡C | Stretch | 2260 - 2100 |

| Source: General characteristic absorption data. msu.eduvscht.cz |

Ab Initio Calculations of Spectroscopic Parameters for Polyynenitriles

Ab initio (from first principles) calculations are theoretical methods rooted in quantum mechanics that are used to compute molecular properties without reliance on experimental data. afit.eduucl.ac.uk These computational techniques are indispensable for modern chemical analysis, providing deep insights that complement and guide experimental work.

Beyond predicting the frequencies of vibrational modes, ab initio methods can accurately calculate their intensities in an IR spectrum. ucl.ac.ukscispace.com This is crucial for simulating a full theoretical spectrum that can be directly compared with experimental results, aiding in the assignment of complex spectral features. ucl.ac.uk

Methods such as Density Functional Theory (DFT) and Coupled Cluster (CC) theory are employed to determine the change in the molecular dipole moment during each vibration, which governs the IR intensity. ucl.ac.ukscispace.com For polyynenitriles, these calculations can predict the vibrational spectra, helping to interpret experimental findings and understand the molecule's electronic structure. researchgate.net Such theoretical work is also valuable for explaining complex vibrational phenomena like Fermi resonances, where vibrational states interact and shift in energy and intensity. scispace.com

Raman spectroscopy, which relies on the inelastic scattering of light, is a powerful technique that provides information complementary to IR spectroscopy. numberanalytics.comolemiss.edu The intensity of a Raman signal is dependent on the change in the molecule's polarizability during a vibration. numberanalytics.com

Ab initio and DFT calculations are widely used to compute Raman intensity parameters and simulate the Raman spectra of molecules. researchgate.netnumberanalytics.comnih.gov A detailed computational study of polyynes and polyynenitriles (H(C≡C)nCN) demonstrated the use of ab initio Hartree-Fock level theory to calculate Raman intensity parameters and geometries for these linear molecules. researchgate.net This analysis provides insight into the electronic and structural properties of conjugated triple-bond systems. researchgate.net

Table 3: Example of Calculated Raman and IR Intensities for Polyynenitriles The following table shows ab initio calculated vibrational frequencies and intensities for Cyanoacetylene (B89716) (HC₃N), a smaller analogue of this compound.

| Mode | Vibration Description | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) | Calculated Raman Intensity (Å⁴/amu) |

| ν₁ | CH stretch | 3482.7 | 100.3 | 244.3 |

| ν₂ | C≡C stretch | 2368.5 | 13.9 | 105.7 |

| ν₃ | C≡N stretch | 2167.3 | 1.9 | 63.6 |

| ν₄ | C-C stretch | 913.3 | 11.2 | 10.5 |

| ν₅ | HCC bend | 721.4 | 12.3 | 1.8 |

| ν₆ | CCC bend | 520.2 | 16.0 | 0.8 |

| ν₇ | CCN bend | 230.1 | 4.8 | 0.3 |

| Source: Adapted from ab initio calculations on polyynes and polyynenitriles. researchgate.net |

Theoretical and Computational Chemistry Studies of Hepta 2,4,6 Triynenitrile

Quantum Chemical Investigations (DFT, Ab Initio) for Polyynenitrile Properties

The electronic structure of Hepta-2,4,6-triynenitrile is dominated by its linear, conjugated system of alternating triple and single bonds, capped by a highly electronegative nitrile group. This extensive π-conjugation dictates its electronic properties. Quantum chemical calculations, such as those using the Hartree-Fock (HF) approximation, have been used to determine key properties of cyanopolyynes (HCnN). bohrium.com

A critical aspect of the electronic structure is the energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or bandgap, is a crucial indicator of a molecule's electronic excitability and kinetic stability. In conjugated systems like polyacetylenes and cyanopolyynes, this gap is known to decrease as the length of the conjugated chain increases. researchgate.netpreprints.org This trend suggests that this compound, with its seven-carbon chain, will have specific electronic properties related to its size. For instance, studies on the related cyanopolyyne series show a clear trend in HOMO energy with increasing chain length. bohrium.com

Table 1: Calculated Properties of Select Cyanopolyynes (HCnN)

| Compound Name | Formula | HOMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Cyanoacetylene (B89716) | HC3N | -12.42 | 3.86 |

| Cyanobutadiyne | HC5N | -11.66 | 4.47 |

| This compound | HC7N | -11.23 | 5.08 |

| Cyanotetrayne | HC9N | -10.95 | 5.61 |

Data sourced from Hartree-Fock (HF) approximation studies on cyanopolyynes. bohrium.com

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and electronic structure in terms of the combination of atomic orbitals to form molecular orbitals. icourse.club For heteronuclear molecules like the cyanopolyyne series, the atomic orbitals of the constituent atoms have different energies. libretexts.org In this compound, the nitrogen atom is more electronegative than the carbon and hydrogen atoms, causing its atomic orbitals to be lower in energy. youtube.com

This energy difference results in a "skewed" MO diagram where the bonding molecular orbitals have a greater contribution from the atomic orbitals of the more electronegative nitrogen atom. libretexts.org Consequently, the electron density in these bonding orbitals is polarized towards the nitrile group. The application of MO theory allows for the calculation of the energies of the HOMO and LUMO. The transition of an electron from the HOMO to the LUMO represents the lowest-energy electronic excitation and is fundamental to the molecule's UV-visible absorption characteristics. oup.com In studies of cyanopolyynes, the HOMO energy has been systematically calculated, showing a progressive increase as the carbon chain lengthens, which correlates with increased reactivity. bohrium.com

The charge distribution in polyynenitriles is inherently asymmetric due to the presence of the strongly electron-withdrawing nitrile (-C≡N) group at one end of the conjugated carbon chain. This creates a significant permanent dipole moment, with electron density pulled from the polyyne chain towards the nitrogen atom. bohrium.com This polarization establishes a clear separation of charge, with the nitrogen end being electron-rich (partial negative charge, δ-) and the hydrogen-terminated end being electron-poor (partial positive charge, δ+).

This "push-pull" electronic character can facilitate internal charge transfer (ICT), a process where electronic excitation leads to a further redistribution of electron density along the molecular backbone. researchgate.net Upon absorption of a photon, the electron density can shift more dramatically from the polyyne chain (the electron donor) to the nitrile group (the electron acceptor). researchgate.net Computational studies on various cyanopolyynes confirm this charge separation by calculating their dipole moments, which increase steadily with the length of the carbon chain, as shown in Table 1. bohrium.com The significant dipole moment calculated for this compound (5.08 Debye) is a direct consequence of this uneven charge distribution. bohrium.com

Molecular Modeling and Simulation Approaches

Beyond quantum chemical investigations of static molecular properties, molecular modeling and simulation offer methods to predict the dynamic behavior and reactivity of molecules. These approaches can be used to assess the likelihood of chemical reactions and to understand structure-property relationships, such as the connection between molecular structure and electrical properties.

Computational methods are instrumental in predicting the feasibility of chemical reactions by evaluating their thermodynamic and kinetic parameters. The feasibility of a reaction can be assessed by calculating the change in Gibbs free energy (ΔG) between reactants and products. A negative ΔG indicates a thermodynamically favorable process. nih.gov

Using techniques like DFT, chemists can model the potential energy surface of a reaction. This involves calculating the energies of the reactants, products, and any intermediate transition states. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate. By mapping these energetic pathways, it is possible to predict whether a proposed synthesis or reaction involving this compound is likely to proceed under given conditions, providing valuable guidance for experimental work. nih.gov

The polarity of linear polyynenitriles is a direct result of their asymmetric structure and has been quantified computationally through the calculation of dipole moments. As noted previously, the dipole moment of cyanopolyynes increases with chain length, and this compound possesses a substantial polarity. bohrium.com

Molecular resistance, the inverse of electrical conductivity, is intrinsically linked to the molecule's HOMO-LUMO gap. Materials with a large bandgap are typically electrical insulators, while those with a small gap are semiconductors. preprints.org For conjugated organic molecules like polyynenitriles, the conductivity is expected to increase (and resistance to decrease) as the chain length increases. This is because the addition of more conjugated bonds leads to a smaller HOMO-LUMO gap, making it easier to excite an electron into a conductive state. researchgate.net Studies on the analogous polyacetylene system have computationally demonstrated this trend, showing that the bandgap asymptotically approaches a lower limit as the number of conjugated units increases. researchgate.netpreprints.org A similar relationship is expected for the cyanopolyyne series, making longer chains like this compound potentially less resistive than shorter members like cyanoacetylene.

Table 2: Calculated Bandgap of trans-Polyacetylene Oligomers as a Function of Conjugation Length

| Number of Conjugated Double Bonds | Bandgap (eV) |

|---|---|

| 3 | 3.75 |

| 5 | 2.80 |

| 7 | 2.39 |

| 11 | 2.01 |

This table serves as an illustrative model for the behavior of conjugated systems. Data derived from DFT (B3LYP1/def2-TZVP) studies on polyacetylene. researchgate.net

Astrochemical Significance and Interstellar Medium Research of Hepta 2,4,6 Triynenitrile

Detection and Abundance of Cyanopolyynes in Astronomical Environments

Cyanopolyynes, characterized by the general formula HC2n+1N, are commonly observed in the ISM and the envelopes of carbon-rich stars. researchgate.net These molecules are of particular interest due to their relatively large dipole moments and low rotational constants, which make them excellent probes of the physical conditions in their astronomical environments.

The Taurus Molecular Cloud 1 (TMC-1) is a cold, dark interstellar cloud that has proven to be a rich reservoir of complex organic molecules, including a variety of cyanopolyynes. nrao.eduaanda.orgnih.gov Observations of TMC-1 have revealed the presence of Hepta-2,4,6-triynenitrile through the detection of its rotational transitions. aanda.orgnih.gov

Detailed analysis of the observational data from TMC-1 has allowed for the determination of the column density and rotational temperature of HC7N. The column density, which represents the number of molecules per unit area along the line of sight, provides a measure of the molecule's abundance. The rotational temperature indicates the excitation conditions of the molecule, which can be related to the kinetic temperature of the surrounding gas.

| Parameter | Value | Reference |

|---|---|---|

| Column Density (N) | (6.4 ± 0.4) × 1013 cm-2 | aanda.orgnih.gov |

| Rotational Temperature (Trot) | 7.6 ± 0.1 K | aanda.orgnih.gov |

Circumstellar envelopes surrounding carbon-rich asymptotic giant branch (AGB) stars, such as IRC+10216, are prolific chemical factories where a diverse range of molecules, including long-chain cyanopolyynes, are synthesized. aanda.orgnih.gov The outflowing material from these stars creates a complex environment with varying temperatures and densities, conducive to the formation of complex molecules.

This compound has been detected in the circumstellar envelope of IRC+10216, and its abundance has been quantified through observational studies. aanda.orgnih.gov The analysis of HC7N in this environment often reveals the presence of different temperature components, indicating that the molecule exists in various regions of the envelope with distinct physical conditions.

| Parameter | Value | Reference |

|---|---|---|

| Total Column Density (N) | 3.5 ± 0.7 × 1014 cm-2 | aanda.orgnih.gov |

| Cold Component Rotational Temperature (Trot) | ~17 K | aanda.orgnih.gov |

| Warm Component Rotational Temperature (Trot) | ~32 K | aanda.orgnih.gov |

Formation Pathways in Astrochemical Models

The observed abundances of this compound and other cyanopolyynes in astronomical environments are the result of a complex network of chemical reactions. Astrochemical models aim to simulate these processes to understand the formation and evolution of these molecules.

Time-dependent chemical models are essential for understanding the evolution of molecular abundances in dynamic environments like interstellar clouds and circumstellar envelopes. These models typically follow the chemical composition of a parcel of gas as it evolves over time, subject to changing physical conditions such as temperature, density, and radiation field.

In the context of cold, dark clouds like TMC-1, pseudo-time-dependent gas-phase models have been developed to explain the formation of complex organic molecules, including cyanopolyynes up to HC9N. researchgate.net These models incorporate a large number of chemical reactions and species to simulate the chemical evolution of the cloud. The calculated abundances are then compared with observational data to test the validity of the proposed chemical pathways. Generally, these models show that the observed abundances of cyanopolyynes in TMC-1 can be reasonably explained by gas-phase production schemes. researchgate.net

For circumstellar envelopes like IRC+10216, chemical models investigate the formation of molecules in the outflowing stellar wind. A proposed chemical route for the formation of large cyanopolyynes, including HC7N, involves reactions of the radicals C3N and C5N with acetylene (B1199291) (C2H2). oup.com While these models can qualitatively reproduce the spatial distributions of smaller cyanopolyynes, they sometimes underestimate the column densities of the higher-order members of the family. oup.com

Photoionization and photodissociation play a crucial role in shaping the chemical composition of interstellar and circumstellar environments that are exposed to ultraviolet (UV) radiation. In the outer regions of circumstellar envelopes, the interstellar radiation field can penetrate and drive a rich photochemistry. Similarly, in regions of interstellar clouds that are not completely shielded from starlight, photodissociation can be a significant destruction mechanism for many molecules.

The discovery of complex organic molecules like this compound in the interstellar medium has profound implications for our understanding of the origins of life. These molecules, formed in the vast expanses of space, could have been delivered to the early Earth and other nascent planetary systems, providing a reservoir of prebiotic material.

Nitriles, the chemical class to which cyanopolyynes belong, are considered key players in prebiotic chemistry. nasa.gov They are known to be precursors in the synthesis of biomolecules such as amino acids and nucleobases in laboratory experiments simulating prebiotic conditions. The presence of a rich inventory of nitriles in the ISM suggests that the building blocks of life are not unique to Earth but are rather a common outcome of cosmic chemical evolution. nasa.gov

The study of molecules like this compound helps to trace the path of chemical complexity from simple atoms and molecules in interstellar clouds to the complex organic matter found in meteorites and potentially delivered to young planets. While direct evidence linking specific interstellar molecules to the origin of life on Earth is challenging to obtain, the continued discovery and characterization of these cosmic molecules provide crucial context for the universal nature of prebiotic chemistry.

Astrophysical Modeling of Cyanopolyyne Radial Distributions

Astrophysical models are crucial tools for interpreting observational data and understanding the complex chemical and physical processes that govern the abundance and distribution of molecules like this compound (HC7N) in the interstellar medium (ISM). These models aim to reproduce the observed radial column densities of cyanopolyynes in various astronomical environments, thereby providing insights into their formation and destruction pathways.

The core of these models consists of extensive networks of chemical reactions, often involving thousands of reactions and hundreds of chemical species. scirp.org They are time-dependent, calculating the evolution of molecular abundances as a function of changing physical conditions such as temperature, density, and radiation field. Key environments for modeling cyanopolyyne distributions include the circumstellar envelopes of carbon-rich stars, such as IRC+10216, and cold, dense interstellar clouds like the Taurus Molecular Cloud 1 (TMC-1). scirp.orgresearchgate.net

In the context of carbon-rich stars, chemical models have successfully reproduced the detailed radial distributions of various cyanopolyynes. scirp.org These models incorporate both positive ion-molecule reactions and neutral-neutral reactions. While reactions involving the cyanide radical (CN) and hydrocarbons are important, models of the IRC+10216 envelope show that reactions between the C2H radical and smaller cyanopolyynes are significantly more crucial for building up longer chains. scirp.org

For cold, dark clouds, the models must account for different dominant chemical pathways depending on the age and conditions of the cloud. In the early stages of a cloud's life, ion-molecule reactions are the primary drivers of cyanopolyyne formation. wikipedia.org As the cloud evolves over millions of years, neutral-neutral reactions become more significant. wikipedia.org The specific reaction mechanisms that dominate depend on the local abundance of key precursors like C2H and C2H2. wikipedia.org

A critical component of modern astrophysical models is the inclusion of gas-grain interactions. In colder regions of space, molecules can accrete onto the surfaces of dust grains, forming icy mantles. Chemical simulations for massive young stellar objects (MYSOs) show that cyanopolyynes are initially formed in the gas phase and then freeze out onto these ice mantles during the "lukewarm" phase (25 K < T < 100 K). researchgate.netdntb.gov.ua As the central protostar heats its surroundings, these molecules desorb back into the gas phase, leading to peak abundances at temperatures above 100 K. researchgate.netdntb.gov.ua This process of accretion and subsequent thermal desorption is a key factor in creating observed radial abundance gradients around forming stars.

Observational data provides the ultimate test for these complex models. For instance, studies of the prestellar core L1544 reveal that the emission from longer-chain cyanopolyynes like HC5N, HC7N, and HC9N is concentrated in specific regions of the core. arxiv.org This spatial distribution is linked to the influence of the interstellar radiation field, which can liberate carbon atoms necessary for chain formation. arxiv.org Models that simultaneously fit the emission lines of multiple cyanopolyynes can constrain the physical conditions (e.g., kinetic temperature, gas density) and the relative abundance ratios of these molecules. arxiv.org The table below presents the abundance ratios for several cyanopolyynes measured in the L1544 core, which serve as benchmarks for chemical models.

| Molecular Ratio | Measured Value |

|---|---|

| HC5N : HC7N : HC9N | ~1 : 6 : 4 |

Data derived from a comprehensive study of the L1544 prestellar core, providing crucial constraints for chemical models of cyanopolyyne formation. arxiv.org

Furthermore, models are used to explain observed chemical gradients, such as the spatial displacement between the peak abundances of cyanopolyynes and ammonia (B1221849) (NH3). researchgate.netresearchgate.net This is often attributed to the different formation chemistries and their sensitivities to local conditions, like the carbon-to-oxygen ratio and the degree of depletion onto dust grains.

The table below summarizes column densities for this compound (HC7N) and related cyanopolyynes observed in TMC-1, a key source for testing and refining astrophysical models of carbon-chain chemistry.

| Molecule | Column Density (cm-2) |

|---|---|

| 13C-HC7N (average) | 1.9 x 1011 |

| DC7N | 2.5 x 1011 |

| HC515N | 1.5 x 1011 |

Column densities derived from Green Bank Telescope observations toward the dark cloud TMC-1. oup.com These values for isotopologues provide stringent tests for chemical network models.

Ultimately, the goal of modeling the radial distribution of cyanopolyynes is to build a comprehensive picture of carbon-chain chemistry in the ISM. By comparing model predictions with high-resolution observational data, astrophysicists can refine their understanding of the fundamental processes that lead to the formation of complex organic molecules in the vast expanses between stars.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.